molecular formula C24H20FN5O2 B2354097 3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899726-98-8

3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2354097
CAS No.: 899726-98-8
M. Wt: 429.455
InChI Key: VOBYMCANRRSTNE-DHZHZOJOSA-N
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Description

This compound is a derivative of purine, a nitrogen-containing heterocyclic organic compound . It seems to be related to the field of epigenetic modifications, specifically histone acetylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes multiple functional groups and rings. The exact structure would need to be determined through methods such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, and topological polar surface area can be determined .

Mechanism of Action

This compound may function as a histone deacetylase inhibitor, specifically targeting HDAC3 . This could have implications in the treatment of diseases like Huntington’s Disease .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses in medical treatments, such as for Huntington’s Disease . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBYMCANRRSTNE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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